Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC9040073
Molecular Formula: C16H20N2O5
Molecular Weight: 320.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O5 |
|---|---|
| Molecular Weight | 320.34 g/mol |
| IUPAC Name | ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H20N2O5/c1-2-21-16(20)18-9-7-17(8-10-18)15(19)14-11-22-12-5-3-4-6-13(12)23-14/h3-6,14H,2,7-11H2,1H3 |
| Standard InChI Key | WYLJLUIQIALLJB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate belongs to the class of piperazine derivatives fused with a benzodioxine ring. Its IUPAC name, ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate, reflects the ethyl ester group at the piperazine nitrogen and the benzodioxine-carbonyl moiety at the fourth position. The compound’s canonical SMILES string, CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2, encodes its bicyclic benzodioxine system and piperazine-carboxylate backbone.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.34 g/mol |
| InChI Key | WYLJLUIQIALLJB-UHFFFAOYSA-N |
| PubChem CID | 2900028 |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
Synthesis and Preparation
Key Synthetic Routes
The synthesis of ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate typically involves a multi-step process:
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Formation of the Benzodioxine Carbonyl Chloride: 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride is prepared by treating 2,3-dihydroxybenzoic acid with thionyl chloride or phosphorus pentachloride.
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Coupling with Piperazine: The carbonyl chloride undergoes nucleophilic acyl substitution with piperazine in refluxing dichloromethane or tetrahydrofuran, yielding 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazine .
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Ethyl Carboxylation: The secondary amine of piperazine is functionalized with ethyl chloroformate in the presence of a base (e.g., triethylamine) to install the ethyl carboxylate group.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Carbonyl Chloride Formation | , reflux, 4–6 hrs | 85–90 |
| Piperazine Coupling | Piperazine, , 25°C, 12 hrs | 70–75 |
| Ethyl Carboxylation | Ethyl chloroformate, , 0°C → RT | 65–70 |
Structural-Activity Relationship (SAR) Insights
Impact of Substituents on PARP1 Inhibition
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Nitro/Amino Groups: Introduction of nitro (e.g., 15, 16) or amino (e.g., 17, 18) groups on the benzodioxine ring reduced PARP1 inhibition, likely due to steric hindrance or altered hydrogen-bonding interactions .
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Ring Expansion: Expanding the dioxine ring to a seven-membered structure (compound 32) abolished activity, emphasizing the importance of the six-membered benzodioxine scaffold .
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Knoevenagel Condensation Derivatives: Compounds like 49 achieved sub-micromolar potency by incorporating a 4-hydroxybenzylidene group, which likely engages in π-π stacking with PARP1’s nicotinamide-binding pocket .
Future Directions and Challenges
Optimization for Clinical Translation
While ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate and its analogues show promise, challenges remain:
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Bioavailability: The compound’s logP (~2.5) suggests moderate lipophilicity, but in vivo pharmacokinetic studies are needed to assess absorption and metabolism.
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Selectivity: Off-target effects on related enzymes (e.g., PARP2, tankyrases) must be evaluated to minimize toxicity.
Expanding Therapeutic Indications
Beyond PARP1 inhibition, this scaffold could be repurposed for:
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